3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid
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Overview
Description
S-3304 is a n orally-agent agent with potential antineoplastic activity. S-3304 inhibits matrix metalloproteinases (MMPs), thereby inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis.
Scientific Research Applications
Enzyme Inhibition and Drug Design
A study by Nazir et al. (2018) explored indole-based hybrid oxadiazole scaffolds, including compounds similar to the specified acid, for their potential as urease inhibitors. These compounds showed potent inhibition, suggesting their utility in drug design for conditions involving urease activity. The findings align with computational data, indicating potential for therapeutic applications (Nazir et al., 2018).
Antidiabetic Properties
Choudhary et al. (2011) synthesized derivatives of tryptoline-3-carboxylic acid, structurally related to the specified acid, and tested them for antidiabetic activity. One compound demonstrated significant activity in diabetic rats, highlighting the potential of such compounds in diabetes treatment (Choudhary et al., 2011).
Biological Activity in Schiff Bases
Radhakrishnan, Balakrishnan, and Selvaraj (2020) examined Schiff bases derived from a compound similar to the specified acid for antimicrobial activity. These compounds exhibited significant antimicrobial properties, suggesting their use in developing new antimicrobial agents (Radhakrishnan et al., 2020).
Antioxidant and Anticancer Potential
Aziz et al. (2021) designed novel indole derivatives, structurally related to the specified acid, to act as antioxidants. One candidate showed higher antioxidant activity than ascorbic acid, indicating potential use in oxidative stress-related conditions. Additionally, these compounds may serve as cytochrome c peroxidase inhibitors (Aziz et al., 2021).
Antimicrobial Activity
Patel and Patel (2017) synthesized derivatives from compounds structurally akin to the specified acid, showing promising antimicrobial activity against various bacterial and fungal strains. This research suggests the potential of these derivatives as novel antimicrobial agents (Patel & Patel, 2017).
Inhibition of Phospholipase A2
Tomoo et al. (2014) developed indole-based inhibitors of cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes. Compounds structurally related to the specified acid showed promise in inhibiting this enzyme, suggesting potential therapeutic applications in inflammation-related conditions (Tomoo et al., 2014).
properties
CAS RN |
193809-34-6 |
---|---|
Product Name |
3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid |
Molecular Formula |
C24H20N2O4S2 |
Molecular Weight |
464.56 |
IUPAC Name |
(R)-3-(1H-indol-2-yl)-2-(5-(p-tolylethynyl)thiophene-2-sulfonamido)propanoic acid |
InChI |
InChI=1S/C24H20N2O4S2/c1-16-6-8-17(9-7-16)10-11-20-12-13-23(31-20)32(29,30)26-22(24(27)28)15-19-14-18-4-2-3-5-21(18)25-19/h2-9,12-14,22,25-26H,15H2,1H3,(H,27,28)/t22-/m1/s1 |
InChI Key |
YZPJDEUUSCDCPP-JOCHJYFZSA-N |
SMILES |
O=C(O)[C@H](NS(=O)(C1=CC=C(C#CC2=CC=C(C)C=C2)S1)=O)CC(N3)=CC4=C3C=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
S3304; S-3304; S 3304. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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